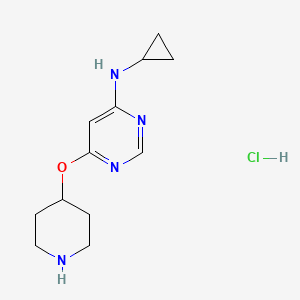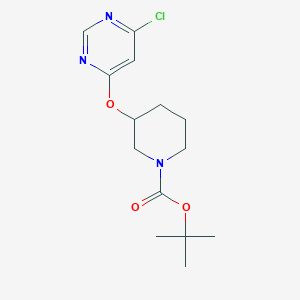
5-Isobutyl-3-methylisoxazole-4-carbonyl chloride
描述
5-Isobutyl-3-methylisoxazole-4-carbonyl chloride is a chemical compound belonging to the isoxazole family, characterized by its unique structure and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 5-isobutyl-3-methylisoxazole-4-carboxylic acid with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 5-Isobutyl-3-methylisoxazole-4-carboxylic acid or its esters.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
科学研究应用
Chemistry: In synthetic chemistry, 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Research has shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Medicine: Due to its anti-inflammatory properties, this compound and its derivatives are being explored as potential therapeutic agents for conditions such as arthritis and other inflammatory diseases.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism by which 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride exerts its effects involves the inhibition of cyclooxygenase (COX) enzymes. By binding to the active site of COX enzymes, the compound prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins. This inhibition reduces inflammation and pain.
Molecular Targets and Pathways:
COX-1 and COX-2 Enzymes: These are the primary molecular targets of the compound.
Inflammatory Pathways: The compound interferes with the pathways leading to the production of inflammatory mediators.
相似化合物的比较
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound is structurally similar but has a different substituent on the isoxazole ring.
5-Methylisoxazole-4-carbonyl chloride: A simpler analog without the isobutyl group.
Uniqueness: 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its isobutyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets.
属性
IUPAC Name |
3-methyl-5-(2-methylpropyl)-1,2-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-5(2)4-7-8(9(10)12)6(3)11-13-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCHSOALTKVPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664892 | |
| Record name | 3-Methyl-5-(2-methylpropyl)-1,2-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90415-81-9 | |
| Record name | 3-Methyl-5-(2-methylpropyl)-1,2-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















